molecular formula C10H12ClNO2 B7895742 Tert-butyl 5-chloropicolinate

Tert-butyl 5-chloropicolinate

Cat. No.: B7895742
M. Wt: 213.66 g/mol
InChI Key: HBADHSASJURYGA-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloropicolinate: is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chloropicolinate typically involves the esterification of 5-chloropicolinic acid with tert-butyl alcohol. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Reaction Scheme:

5-Chloropicolinic acid+tert-Butyl alcoholDCC, DMAPTert-butyl 5-chloropicolinate+Dicyclohexylurea\text{5-Chloropicolinic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{DCC, DMAP}} \text{this compound} + \text{Dicyclohexylurea} 5-Chloropicolinic acid+tert-Butyl alcoholDCC, DMAP​Tert-butyl 5-chloropicolinate+Dicyclohexylurea

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can help in maintaining consistent reaction conditions, thereby improving the overall production quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Tert-butyl 5-chloropicolinate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form tert-butyl 5-aminopicolinate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed

    Substitution: Tert-butyl 5-aminopicolinate, tert-butyl 5-thiocyanatopicolinate.

    Reduction: Tert-butyl 5-aminopicolinate.

    Oxidation: this compound N-oxide.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 5-chloropicolinate is used as an intermediate for the preparation of various heterocyclic compounds

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The compound’s structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine

This compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active ingredients makes it a valuable compound in these industries.

Mechanism of Action

The mechanism by which tert-butyl 5-chloropicolinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the ester group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-bromopicolinate
  • Tert-butyl 5-fluoropicolinate
  • Tert-butyl 5-iodopicolinate

Uniqueness

Tert-butyl 5-chloropicolinate is unique due to the presence of the chlorine atom, which imparts specific reactivity and binding characteristics. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative often exhibits different reactivity patterns and biological activities, making it distinct in its applications.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open avenues for research in medicine and biology. Understanding its preparation, reactions, and applications can help in harnessing its full potential in scientific and industrial endeavors.

Properties

IUPAC Name

tert-butyl 5-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBADHSASJURYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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